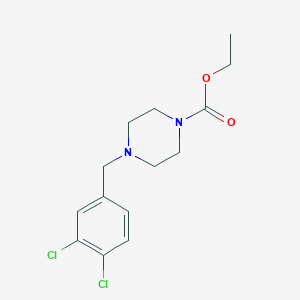![molecular formula C21H25NOS B5751219 4-benzyl-1-[2-(ethylthio)benzoyl]piperidine](/img/structure/B5751219.png)
4-benzyl-1-[2-(ethylthio)benzoyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-benzyl-1-[2-(ethylthio)benzoyl]piperidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various disciplines. This compound has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. In
科学的研究の応用
4-benzyl-1-[2-(ethylthio)benzoyl]piperidine has been studied for its potential applications in various scientific disciplines. In the field of medicinal chemistry, this compound has been studied for its potential as a drug candidate for the treatment of various diseases such as Alzheimer's disease and cancer. In the field of neuroscience, this compound has been studied for its potential as a tool to study the function of certain receptors in the brain. In the field of biochemistry, this compound has been studied for its potential as a tool to study protein-protein interactions.
作用機序
The mechanism of action of 4-benzyl-1-[2-(ethylthio)benzoyl]piperidine involves its interaction with certain receptors in the brain. This compound has been reported to bind to the sigma-1 receptor, which is a protein that is involved in various cellular processes such as cell survival, neurotransmitter release, and calcium signaling. By binding to this receptor, this compound can modulate its activity and affect the cellular processes that it is involved in.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. In the field of neuroscience, this compound has been shown to enhance the release of certain neurotransmitters such as dopamine and acetylcholine. In the field of cancer research, this compound has been shown to inhibit the growth of certain cancer cell lines. In the field of biochemistry, this compound has been shown to modulate the activity of certain proteins such as the sigma-1 receptor.
実験室実験の利点と制限
One of the advantages of using 4-benzyl-1-[2-(ethylthio)benzoyl]piperidine in lab experiments is its high purity and good yield. This makes it a reliable tool for studying various cellular processes. However, one of the limitations of using this compound is its potential toxicity. It is important to use proper safety precautions when handling this compound.
将来の方向性
There are several future directions for the study of 4-benzyl-1-[2-(ethylthio)benzoyl]piperidine. One direction is to study its potential as a drug candidate for the treatment of various diseases such as Alzheimer's disease and cancer. Another direction is to study its potential as a tool to study the function of certain receptors in the brain. Additionally, further studies can be done to explore the biochemical and physiological effects of this compound and its potential applications in various scientific disciplines.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various disciplines. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further studies on this compound can lead to new discoveries and advancements in various scientific fields.
合成法
The synthesis method of 4-benzyl-1-[2-(ethylthio)benzoyl]piperidine involves the reaction of 2-(ethylthio)benzoyl chloride with benzylpiperidine in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained after purification through column chromatography. This method has been reported to yield a high purity product with a good yield.
特性
IUPAC Name |
(4-benzylpiperidin-1-yl)-(2-ethylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NOS/c1-2-24-20-11-7-6-10-19(20)21(23)22-14-12-18(13-15-22)16-17-8-4-3-5-9-17/h3-11,18H,2,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBRQVXWVXCTHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5751141.png)
![2-(2,3-dimethylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B5751146.png)

![N-(tert-butyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5751156.png)
![2-({[amino(4-amino-1,2,5-oxadiazol-3-yl)methylene]amino}oxy)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B5751159.png)
![5,5-dimethyl-4H-spiro[1,3-oxazolidine-2,2'-tricyclo[3.3.1.1~3,7~]decan]-4-one](/img/structure/B5751174.png)
![2-{[2-(4-morpholinyl)ethyl]thio}-6-phenylnicotinonitrile](/img/structure/B5751178.png)
![N-(2-methoxy-5-methylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5751183.png)


![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5751202.png)

![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B5751227.png)
![4-{[(3-chloro-4-fluorophenyl)amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5751230.png)
